molecular formula C12H19N5O2S2 B1599873 BMY-25271 CAS No. 78441-82-4

BMY-25271

货号: B1599873
CAS 编号: 78441-82-4
分子量: 329.4 g/mol
InChI 键: IZTBLLPMEZOKSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

BMY-25271 的合成涉及几个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:

This compound 的工业生产方法类似于实验室合成,但规模更大以适应更大的数量。 这些方法通常涉及反应条件的优化,以提高收率和降低生产成本 .

化学反应分析

BMY-25271 经历了几种类型的化学反应,包括:

    氧化: this compound 可以用过氧化氢或高锰酸钾等氧化剂氧化。这些反应形成的主要产物包括该化合物的氧化衍生物。

    还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。这些反应通常产生 this compound 的还原形式。

    取代: this compound 可以发生取代反应,其中官能团被其他基团取代。

科学研究应用

BMY-25271 具有广泛的科学研究应用,包括:

    化学: 在化学中,this compound 用作研究组胺 H2 受体拮抗剂的参考化合物。它也用于开发新的合成方法。

    生物学: 在生物学研究中,this compound 用于研究组胺 H2 受体在各种生理过程中的作用。它也用于了解过敏反应和胃肠道疾病机制的实验。

    医学: this compound 在治疗诸如消化性溃疡、胃食管反流病和过敏反应等疾病方面具有潜在的治疗应用。它还在研究其在其他医疗状况中的潜在用途。

    工业: 在制药行业,this compound 用作针对组胺 H2 受体的药物开发的先导化合物.

作用机制

BMY-25271 通过与组胺 H2 受体结合并阻断其发挥作用。这阻止了组胺与这些受体结合,从而抑制组胺的生理作用。this compound 的分子靶点包括胃中存在的组胺 H2 受体,它们在调节胃酸分泌中起作用。 通过阻断这些受体,this compound 减少胃酸分泌,使其在治疗消化性溃疡和胃食管反流病等疾病中有效 .

相似化合物的比较

BMY-25271 在作为组胺 H2 受体拮抗剂的高效性方面是独一无二的。 它比雷尼替丁强效约 10 倍,比西咪替丁强效 74 倍 。类似的化合物包括:

生物活性

BMY-25271 is a histamine H2 receptor antagonist that exhibits significant biological activity primarily through its inhibition of gastric acid secretion. This compound has garnered attention for its therapeutic potential in managing acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Below, we will explore the biological activity of this compound, including its pharmacological properties, therapeutic applications, and comparative analysis with other H2 receptor antagonists.

Chemical Characteristics

  • Chemical Formula : C₁₂H₁₉N₅O₂S₂
  • Molecular Weight : 329.44 g/mol

This compound's structure allows it to selectively bind to H2 receptors, which are primarily located in the gastric lining. This selectivity is crucial for minimizing side effects associated with other histamine receptors.

This compound functions by blocking the action of histamine at H2 receptors, leading to a decrease in gastric acid secretion. This mechanism is particularly beneficial for patients suffering from conditions characterized by excessive stomach acid production. The compound's dose-response relationship has been shown to be consistent across various concentrations, indicating reliable pharmacological effects .

Pharmacokinetics and Dosage

Research indicates that the oral effective dose (ED50) of this compound is approximately 0.093 mg/kg, derived from probit analysis of dose-response curves . Understanding the pharmacokinetics of this compound is essential for establishing optimal dosing regimens and minimizing potential drug interactions.

Therapeutic Applications

This compound is primarily indicated for:

  • Peptic Ulcer Disease : Reduces gastric acid secretion, facilitating healing.
  • Gastroesophageal Reflux Disease (GERD) : Alleviates symptoms associated with acid reflux.
  • Combination Therapies : Potential use in conjunction with other medications to enhance gastrointestinal health.

Comparative Analysis with Other H2 Receptor Antagonists

The following table summarizes key features of this compound compared to other notable H2 receptor antagonists:

Compound NameChemical FormulaMolecular WeightUnique Features
This compound C₁₂H₁₉N₅O₂S₂329.44 g/molSelective for H2 receptors; effective in low doses
ZaltidineC₁₃H₁₈N₄O₂S286.38 g/molFirst-generation H2 antagonist
NizatidineC₁₂H₁₈N₄O₂286.38 g/molFewer side effects compared to older agents
MifentidineC₁₂H₁₈N₄O₂286.38 g/molSelective for H2 receptors
BMY-52368C₁₂H₁₉N₅O₂S329.44 g/molRelated structure with improved potency
SKF-94482C₁₂H₁₉N₅O₂S329.44 g/molInvestigated for additional therapeutic uses

This compound stands out due to its specific binding affinity for H2 receptors and favorable pharmacokinetic profile, making it a valuable candidate for further research and clinical application .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Efficacy in Peptic Ulcers : A clinical trial demonstrated that patients receiving this compound showed significant improvement in ulcer healing rates compared to those on placebo.
  • GERD Management : In a multicenter study involving GERD patients, those treated with this compound reported reduced symptoms and improved quality of life metrics.
  • Safety Profile : Interaction studies have indicated a favorable safety profile when this compound is administered alongside other common medications, although continuous monitoring is recommended to prevent adverse effects.

属性

IUPAC Name

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTBLLPMEZOKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419592
Record name CHEMBL8982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78441-82-4
Record name NSC365352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHEMBL8982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMY-25271
Reactant of Route 2
Reactant of Route 2
BMY-25271
Reactant of Route 3
Reactant of Route 3
BMY-25271
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
BMY-25271
Reactant of Route 5
Reactant of Route 5
BMY-25271
Reactant of Route 6
BMY-25271

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。